molecular formula C11H12N2O2 B1595906 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone CAS No. 23239-13-6

5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B1595906
CAS RN: 23239-13-6
M. Wt: 204.22 g/mol
InChI Key: UAYIYEKRCXWKAR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyridazinone, which is a class of organic compounds containing a pyridazine ring . Pyridazinones are used in the synthesis of a variety of pharmaceutical drugs due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure of similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the hydroxymethyl group is an alcohol, consisting of a methylene bridge bonded to a hydroxyl group .

Scientific Research Applications

Synthesis and Derivative Formation

5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone and its derivatives are extensively studied for their synthesis processes. Soliman and El-Sakka (2011) explored the synthesis of various 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, employing methods like Friedel-Crafts acylation and Michael addition reactions. This research is crucial for understanding the chemical properties and potential modifications of this compound (Soliman & El-Sakka, 2011).

Cardiovascular Research

A significant application of this compound is in cardiovascular research. Wang, Dong, Wang, and Chen (2007) synthesized various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives and examined their cardiotonic activity. This study highlights the potential of these compounds in developing cardiovascular drugs (Wang, Dong, Wang, & Chen, 2007).

Structural and Chemical Analysis

Öǧretir, Yarlıgan, and Demirayak (2002) conducted a spectroscopic determination of acid dissociation constants of various biologically active 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Their research provides insights into the structure-reactivity relationships of these compounds, which is vital for their application in various scientific fields (Öǧretir, Yarlıgan, & Demirayak, 2002).

Solubility and Pharmacokinetics

Shakeel, Imran, Abida, Haq, Alanazi, and Alsarra (2017) investigated the solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various solvent mixtures. Understanding the solubility and behavior of these compounds in different environments is crucial for their application in drug formulation [(Shakeel, Imran, Abida, Haq, Alanazi, & Alsarra, 2017)](https://consensus.app/papers/solubility-thermodynamicsolvation-behavior-shakeel/86a6daa3290950089b249cbd7ced0037/?utm_source=chatgpt).

Platelet Aggregation Inhibition

Research by Sotelo, Fraiz, Yáñez, Terrades, Laguna, Cano, and Raviña (2002) on 6-phenyl-3(2H)-pyridazinones with varying substituents at the 5-position revealed a significant impact on their antiplatelet activity. The study highlights the potential of these derivatives in developing new antiplatelet agents (Sotelo, Fraiz, Yáñez, Terrades, Laguna, Cano, & Raviña, 2002).

Antihypertensive Activities

Demirayak, Karaburun, and Beis (2004) synthesized various pyridazinone and phthalazinone derivatives and evaluated their antihypertensive activities. Their research contributes to the exploration of these compounds for potential use in treating hypertension (Demirayak, Karaburun, & Beis, 2004).

Inhibitory Activity Against Viruses

Zhou, Li, Dragovich, Murphy, Tran, Ruebsam, Webber, Shah, Tsan, Averill, Showalter, Patel, Han, Zhao, Hermann, Kissinger, LeBrun, and Sergeeva (2008) investigated 5-hydroxy-3(2H)-pyridazinone derivatives as inhibitors of genotype 1 HCV NS5B polymerase. This research signifies the potential of pyridazinone derivatives in antiviral therapy (Zhou et al., 2008).

Vasodilator Activities

Research by Demirayak, Karaburun, Kayağil, Erol, and Sirmagul (2004) synthesized and evaluated the vasodilator activities of various pyridazinone derivatives. Their study opens avenues for the application of these compounds in cardiovascular therapies (Demirayak, Karaburun, Kayağil, Erol, & Sirmagul, 2004).

Future Directions

The future directions of research would depend on the specific properties and potential uses of the compound. For instance, 5-hydroxymethylfurfural (HMF) is considered a renewable chemical intermediate in the biorefinery research for the production of fuels, chemicals, and materials .

properties

IUPAC Name

4-(hydroxymethyl)-3-phenyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-7-9-6-10(15)12-13-11(9)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYIYEKRCXWKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=NNC1=O)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

CAS RN

23239-13-6
Record name 3(2H)-Pyridazinone, 4,5-dihydro-5-(hydroxymethyl)-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23239-13-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Sotelo, N Fraiz, M Yáñez, V Terrades… - Bioorganic & medicinal …, 2002 - Elsevier
A series of 6-phenyl-3(2H)-pyridazinones with a diverse range of substituents in the 5-position have been prepared and evaluated in the search for new antiplatelet agents. A significant …
Number of citations: 104 www.sciencedirect.com

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